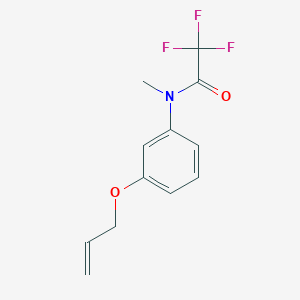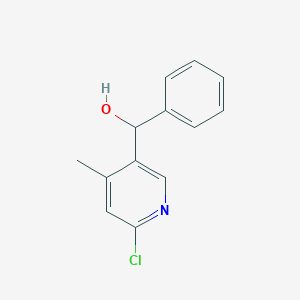
3-(Benzylamino)thietane1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylamino)thietane1,1-dioxide is a sulfur-containing heterocyclic compound with a unique structure that includes a thietane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)thietane1,1-dioxide typically involves the reaction of thietan-3-one with benzylamine, followed by oxidation of the sulfur atom. One common method includes the addition of benzylamine to thietan-3-one, forming an intermediate that is subsequently oxidized using hydrogen peroxide or a similar oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzylamino)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thietane derivatives with different substituents.
Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium phenolate or thiophenolate can be used for substitution reactions.
Major Products
The major products formed from these reactions include various sulfone and thietane derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Benzylamino)thietane1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Mecanismo De Acción
The mechanism of action of 3-(Benzylamino)thietane1,1-dioxide, particularly its antidepressant effects, involves modulation of neurotransmitter systems. It acts on serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission. The compound likely stimulates serotonergic 5HT1A-receptors and/or blocks 5HT2A/2C-receptors and α2-adrenergic receptors .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyanothiete 1,1-dioxide: Another thietane derivative with a nitrile group, known for its high reactivity in cycloaddition reactions.
3-Substituted Thietane-1,1-Dioxides: A class of compounds with various substituents, showing diverse biological activities, including antidepressant properties.
Uniqueness
3-(Benzylamino)thietane1,1-dioxide is unique due to its benzylamino group, which imparts specific pharmacological properties and reactivity patterns not observed in other thietane derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H13NO2S |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
N-benzyl-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C10H13NO2S/c12-14(13)7-10(8-14)11-6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Clave InChI |
NIXNMXOVWKGNNY-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1(=O)=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol](/img/structure/B15232010.png)


![tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15232032.png)
![tert-Butyl9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B15232039.png)


![7-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15232069.png)

![N-Cyclopentyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B15232081.png)




